7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for various functional modifications, making it a versatile scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Related compounds have been shown to interact with their targets, such as cdk2, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Given the potential inhibition of cdk2, it can be inferred that this compound may influence cell cycle regulation pathways .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines, suggesting potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-aminopyrazole with formylpyrimidine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or ethanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities and properties depending on the introduced functional groups.
Scientific Research Applications
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its anticancer and antimicrobial properties.
Industry: Its derivatives are explored for use in materials science, including the development of organic semiconductors and photonic materials.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Lacks the hydroxyl and aldehyde groups, but shares the core structure.
7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure with a carboxylate group instead of an aldehyde.
7-Amino-6-arylazo-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains an amino and arylazo group, offering different reactivity and applications.
Uniqueness
7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of diverse derivatives with tailored properties for various applications in medicinal and material sciences.
Properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUOSCSEDPLJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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